molecular formula C29H41NO3 B12417941 ent-Heronamide C

ent-Heronamide C

Cat. No.: B12417941
M. Wt: 451.6 g/mol
InChI Key: SAMBOMHOYJPACQ-YPDURWNLSA-N
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Description

ent-Heronamide C: is a synthetic compound designed as a probe for the mode-of-action analysis of heronamide C. It exhibits significant antifungal activity and has been studied for its biological and chemical properties .

Preparation Methods

The synthesis of ent-Heronamide C involves a highly modular strategy. This strategy includes modular Suzuki coupling using boronate ester and borylcupration/protonation of internal alkynes . The synthetic route is designed to be flexible, allowing for the creation of various analogs and derivatives. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions .

Chemical Reactions Analysis

ent-Heronamide C undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

ent-Heronamide C has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ent-Heronamide C involves its interaction with cell membrane components. The compound binds to liposomes consisting of lipids with saturated hydrocarbon chains in an irreversible manner. This binding disrupts the membrane structure, leading to antifungal activity. The C16-C17 double bond is crucial for its biological activity, and chiral recognition between this compound and cell membrane components plays a significant role .

Comparison with Similar Compounds

ent-Heronamide C is compared with several similar compounds, including:

The uniqueness of this compound lies in its specific chiral recognition and the importance of the C16-C17 double bond for its biological activity .

Properties

Molecular Formula

C29H41NO3

Molecular Weight

451.6 g/mol

IUPAC Name

(3E,5E,7E,9R,10S,11Z,13E,15E,20R)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one

InChI

InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27-,28+/m0/s1

InChI Key

SAMBOMHOYJPACQ-YPDURWNLSA-N

Isomeric SMILES

CCC/C=C/C=C/C[C@H]1CCC/C=C(/C=C/C=C\[C@@H]([C@@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C

Canonical SMILES

CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C

Origin of Product

United States

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